
Chloromethyl 6-chlorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 6-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to a carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 6-chlorohexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted derivatives of this compound.
Hydrolysis Products: The primary products of hydrolysis are 6-chlorohexanoic acid and chloromethyl alcohol.
Applications De Recherche Scientifique
Chloromethyl 6-chlorohexanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of chloromethyl 6-chlorohexanoate involves its reactivity as an ester and a chloromethyl compound. The ester group can undergo hydrolysis, while the chloromethyl group can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl 6-chloropentanoate
- Chloromethyl 6-chloroheptanoate
- Chloromethyl 6-chlorobutanoate
Uniqueness
Chloromethyl 6-chlorohexanoate is unique due to its specific chain length and the presence of both chloromethyl and ester functional groups. This combination of features makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Propriétés
| 80418-57-1 | |
Formule moléculaire |
C7H12Cl2O2 |
Poids moléculaire |
199.07 g/mol |
Nom IUPAC |
chloromethyl 6-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c8-5-3-1-2-4-7(10)11-6-9/h1-6H2 |
Clé InChI |
NFZSDYANLAMKQW-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


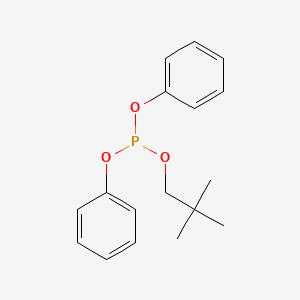
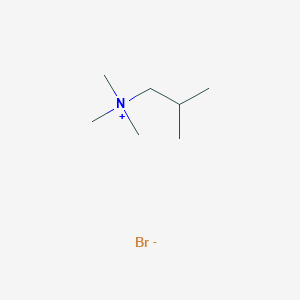
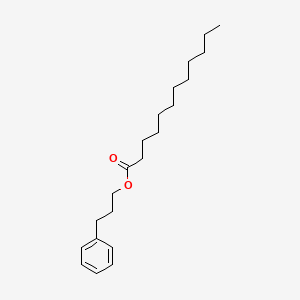

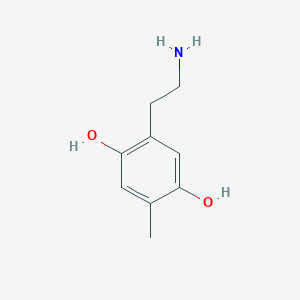

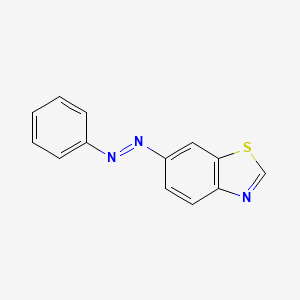
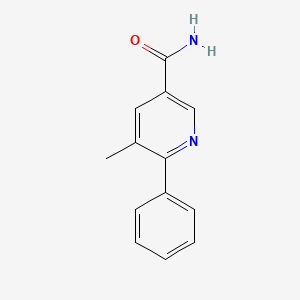
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

